5-chloro-N-[[(5S)-3-[4-(5,6-dihydro-2H-1,2,4-triazin-1-yl)phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide;methanesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GCC-4401C is an orally active direct factor Xa inhibitor currently under development for the treatment of venous thromboembolic disease, including deep vein thrombosis and pulmonary embolism . Factor Xa inhibitors prevent the formation of a thrombus by inhibiting the conversion of prothrombin to thrombin, thereby blocking the common pathway of the blood coagulation cascade .
Preparation Methods
The preparation of GCC-4401C involves synthetic routes and reaction conditions that are meticulously designed to ensure the purity and efficacy of the compound. The synthesis typically involves high-performance liquid chromatography and tandem mass spectrometric methods . Industrial production methods are still under development, focusing on optimizing yield and minimizing impurities.
Chemical Reactions Analysis
GCC-4401C undergoes several types of chemical reactions, primarily oxidation and dehydrogenation . These reactions are facilitated by enzymes such as cytochrome P450, 2D6, and 3A4 . Common reagents used in these reactions include oxidizing agents and dehydrogenating agents. The major products formed from these reactions are various metabolites, with M11 and M12 being the major circulating metabolites .
Scientific Research Applications
GCC-4401C has a wide range of scientific research applications. In chemistry, it is used to study the inhibition of factor Xa and its effects on blood coagulation . In biology, it is used to investigate the metabolic pathways and the role of cytochrome P450 enzymes . In medicine, it is being developed as a potential treatment for venous thromboembolic disease . In the industry, it is used in the development of new anticoagulant therapies that do not require continuous monitoring .
Mechanism of Action
The mechanism of action of GCC-4401C involves the inhibition of factor Xa, which is a crucial enzyme in the blood coagulation cascade . By inhibiting factor Xa, GCC-4401C prevents the conversion of prothrombin to thrombin, thereby blocking the formation of a thrombus . This inhibition is dose-dependent and leads to prolonged prothrombin time and activated partial thromboplastin time .
Comparison with Similar Compounds
GCC-4401C is similar to other direct factor Xa inhibitors such as rivaroxaban . it is absorbed more rapidly than rivaroxaban and shows a different dose-response pattern in reducing thrombus formation . Other similar compounds include apixaban and edoxaban, which also inhibit factor Xa but have different pharmacokinetic and pharmacodynamic profiles . The uniqueness of GCC-4401C lies in its rapid absorption and specific metabolic pathways involving cytochrome P450 enzymes .
Properties
CAS No. |
1261138-12-8 |
---|---|
Molecular Formula |
C19H22ClN5O6S2 |
Molecular Weight |
516.0 g/mol |
IUPAC Name |
5-chloro-N-[[(5S)-3-[4-(5,6-dihydro-2H-1,2,4-triazin-1-yl)phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide;methanesulfonic acid |
InChI |
InChI=1S/C18H18ClN5O3S.CH4O3S/c19-16-6-5-15(28-16)17(25)21-9-14-10-23(18(26)27-14)12-1-3-13(4-2-12)24-8-7-20-11-22-24;1-5(2,3)4/h1-6,11,14H,7-10H2,(H,20,22)(H,21,25);1H3,(H,2,3,4)/t14-;/m0./s1 |
InChI Key |
YSNDMQDQQLSJMR-UQKRIMTDSA-N |
Isomeric SMILES |
CS(=O)(=O)O.C1CN(NC=N1)C2=CC=C(C=C2)N3C[C@@H](OC3=O)CNC(=O)C4=CC=C(S4)Cl |
Canonical SMILES |
CS(=O)(=O)O.C1CN(NC=N1)C2=CC=C(C=C2)N3CC(OC3=O)CNC(=O)C4=CC=C(S4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.